molecular formula C12H13BrN2O B13551824 (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol

(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B13551824
M. Wt: 281.15 g/mol
InChI Key: WZHBLVJPZKVRQM-UHFFFAOYSA-N
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Description

(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the pyrazole ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or the methanol group to a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition: The compound can participate in addition reactions, particularly at the double bonds of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in the presence of a base.

    Addition: Electrophiles such as halogens (Br2, Cl2) or acids (HCl, HBr) under controlled conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dehalogenated compounds, alcohols.

    Substitution: Substituted pyrazoles with various functional groups.

    Addition: Halogenated or protonated pyrazoles.

Scientific Research Applications

Chemistry

(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine

The compound is investigated for its potential use in drug discovery and development. Its derivatives are explored for their efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-yl)methyl methylcarbamate
  • 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-yl)methyl tert-butylcarbamate

Uniqueness

(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, bromine, and methanol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

(1-benzyl-4-bromo-5-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C12H13BrN2O/c1-9-12(13)11(8-16)14-15(9)7-10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3

InChI Key

WZHBLVJPZKVRQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)CO)Br

Origin of Product

United States

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